![molecular formula C16H15ClN4 B2849297 2-Amino-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 409093-30-7](/img/structure/B2849297.png)
2-Amino-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H15ClN4 and its molecular weight is 298.77. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. It has shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans . The ability to target both bacterial and fungal pathogens makes it a valuable candidate for further development in antimicrobial therapies.
Drug Transport System
The compound has been used to create a novel system for drug transport. By stabilizing gold nanoparticles with a complex of β-cyclodextrin and the compound, researchers have developed a system that can improve the solubility and delivery of drugs . This system shows promise for enhancing the effectiveness of therapeutic agents that suffer from low aqueous solubility.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit strong and selective cytotoxic potency against certain cancer cell lines . This suggests its potential use in developing antitumor drugs, particularly those targeting specific types of cancer cells.
Tyrosine Kinase Receptor Inhibition
The compound has shown efficacy in inhibiting tyrosine kinase receptors like EGFR and VEGFR-2 . These receptors are often implicated in the progression of various cancers, and their inhibition can be a powerful strategy in cancer therapy.
Computational Chemistry
The compound has been the subject of computational studies using density functional theory (DFT). These studies help in understanding the thermodynamic parameters and molecular interactions that contribute to its biological activities . Such computational analyses are crucial for the rational design of new drugs.
Chemical Synthesis and Characterization
It serves as a key intermediate in the synthesis of various thiazole derivatives. Its synthesis and characterization are fundamental in the field of medicinal chemistry, providing insights into the structure-activity relationships of potential pharmaceuticals .
Mechanism of Action
Target of Action
Related compounds such as 2-aminothiazole derivatives have been reported to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, which can lead to the death of cancer cells .
Biochemical Pathways
Related compounds are known to affect various biochemical pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .
Result of Action
Related compounds are known to inhibit the growth of cancer cells, indicating that this compound may have similar effects .
properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4/c1-21-7-6-14-13(9-21)15(12(8-18)16(19)20-14)10-2-4-11(17)5-3-10/h2-5H,6-7,9H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADZGZWPFJMKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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